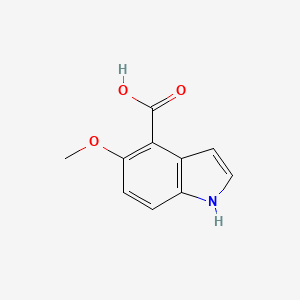

5-methoxy-1H-indole-4-carboxylic acid

Description

Historical Context and Evolution of Indole (B1671886) Scaffold Research in Medicinal Chemistry

The journey of indole research in medicinal chemistry is a rich narrative that begins with the isolation of indigo (B80030) dye in the 19th century. The subsequent elucidation of the indole structure by Adolf von Baeyer laid the groundwork for over a century of investigation. Early research focused on naturally occurring indoles, such as the essential amino acid tryptophan and the plant hormone auxin (indole-3-acetic acid), which highlighted the fundamental role of this scaffold in biological systems.

The 20th century witnessed a surge in the discovery of indole-containing alkaloids with potent pharmacological properties, including the antihypertensive agent reserpine (B192253) and the anticancer drugs vincristine (B1662923) and vinblastine. These discoveries solidified the indole nucleus as a "privileged scaffold" in drug discovery—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This has led to the development of a vast number of synthetic indole derivatives with a wide range of therapeutic applications, from anti-inflammatory agents like indomethacin (B1671933) to antimigraine drugs such as sumatriptan. The evolution of synthetic methodologies has further expanded the accessible chemical space of indole derivatives, allowing for precise modifications to tailor their biological activity.

Overview of Methoxyindole Carboxylic Acid Isomers: Focus on 5-methoxy-1H-Indole-4-Carboxylic Acid within the Chemical Class

The introduction of a methoxy (B1213986) group onto the indole carboxylic acid scaffold gives rise to a variety of positional isomers, each with distinct electronic and steric properties. The position of both the methoxy and carboxylic acid groups significantly influences the molecule's reactivity, lipophilicity, and potential for intermolecular interactions.

Commonly studied isomers include those with the carboxylic acid group at the 2- or 3-position of the indole ring, such as 5-methoxy-1H-indole-2-carboxylic acid and 5-methoxy-1H-indole-3-carboxylic acid. Research has shown that these isomers possess a range of biological activities, including neuroprotective and anti-inflammatory properties. mdpi.com

This compound , the focus of this article, is a less-explored isomer. Its unique substitution pattern, with the carboxylic acid group at the 4-position and the methoxy group at the 5-position, presents a different electronic distribution and spatial arrangement compared to its more studied counterparts. This structural distinction could translate into novel biological activities and therapeutic applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | General Research Areas |

|---|---|---|---|

| 5-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | 191.18 | Neuroprotection, Anti-inflammatory |

| 5-methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | 191.18 | Anticancer, Antiviral |

| This compound | C10H9NO3 | 191.18 | Largely unexplored |

Current Research Gaps and Emerging Opportunities for this compound

Despite the extensive research into the broader family of indole derivatives, This compound remains a relatively understudied molecule. A thorough review of the current scientific literature reveals a significant gap in our understanding of its synthesis, chemical reactivity, and biological potential. While synthetic routes for other indole-4-carboxylic acids have been established, specific and optimized methods for the preparation of the 5-methoxy substituted version are not widely reported.

This lack of foundational research presents a clear opportunity for chemical and pharmacological investigation. The unique electronic and steric properties conferred by the 4-carboxy and 5-methoxy substitution pattern may lead to novel interactions with biological targets that are not observed with other isomers.

Emerging opportunities for this compound include:

Novel Synthetic Methodologies: The development of efficient and scalable synthetic routes to this compound would be a crucial first step in unlocking its research potential.

Biological Screening: A comprehensive biological evaluation of this compound against a wide range of therapeutic targets could uncover novel pharmacological activities. Given the diverse bioactivities of the indole scaffold, this could include screening for anticancer, anti-inflammatory, antimicrobial, and neuroactive properties.

Chemical Probe Development: Due to its unique structure, this molecule could serve as a starting point for the development of chemical probes to investigate specific biological pathways.

Materials Science: The properties of indole derivatives are also being explored in the field of materials science, and the specific substitution pattern of this compound could offer unique characteristics for the development of novel organic materials.

The limited research on this compound signifies a frontier in indole chemistry. Its exploration holds the promise of expanding our understanding of structure-activity relationships within this important class of compounds and could potentially lead to the discovery of new therapeutic agents and advanced materials.

| Research Area | Current Status | Future Opportunity |

|---|---|---|

| Synthesis | Limited specific literature | Development of optimized and scalable synthetic routes |

| Biological Activity | Largely unknown | Comprehensive screening for various therapeutic targets |

| Medicinal Chemistry | Unexplored | Design and synthesis of novel derivatives for structure-activity relationship studies |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-3-2-7-6(4-5-11-7)9(8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFECALULZOSIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360886-14-1 | |

| Record name | 5-METHOXY-1H-INDOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Advanced Characterization of 5 Methoxy 1h Indole 4 Carboxylic Acid and Its Derivatives

Spectroscopic Analysis of the Chemical Compound (e.g., High-Resolution NMR Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the molecular structure and understanding the bonding within a chemical compound. While detailed experimental spectra for 5-methoxy-1H-indole-4-carboxylic acid are not widely published, analysis of its isomers and predicted data provides significant insights.

High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy reveals the chemical environment of magnetically active nuclei. For compounds like this compound, ¹H and ¹³C NMR are crucial. Although specific data for the 4-carboxylic acid isomer is scarce, the spectrum of the closely related isomer, 5-methoxy-1H-indole-2-carboxylic acid, offers a valuable reference for the types of signals expected. In a typical ¹H NMR spectrum in DMSO-d₆, one would anticipate signals for the indole (B1671886) N-H proton, the carboxylic acid O-H proton, aromatic protons on the indole ring, and the methoxy (B1213986) group protons. chemicalbook.com For instance, in the 2-carboxylic acid isomer, the carboxylic acid proton appears as a broad singlet at a high chemical shift (around 12.9 ppm), the N-H proton is observed around 11.6 ppm, and the methoxy protons appear as a sharp singlet around 3.77 ppm. chemicalbook.com The aromatic protons would exhibit complex splitting patterns determined by their positions on the indole ring.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups based on their vibrational frequencies. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the N-H stretch of the indole ring, the C=O stretch of the carboxylic acid, C-O stretches of the methoxy and carboxylic acid groups, and C-H stretches of the aromatic ring and methyl group.

Analysis of the related 5-methoxy-1H-indole-2-carboxylic acid shows a sharp band around 3342 cm⁻¹, which is assigned to the N-H stretching vibration, indicative of its involvement in intermolecular hydrogen bonding. mdpi.com A very broad band observed between 2000 and 3200 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. mdpi.com The carbonyl (C=O) stretching vibration for such compounds is typically strong and found in the region of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methyl group in the methoxy substituent appears just below 3000 cm⁻¹. mdpi.com

A summary of expected and observed (from the 2-isomer) IR absorption bands is presented below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3340 |

| Carboxylic Acid O-H | Stretching (H-bonded) | 2000-3200 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Methoxy C-H | Stretching | <3000 |

| Carboxylic Acid C=O | Stretching | 1650-1700 |

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight. The molecular formula for this compound is C₁₀H₉NO₃, corresponding to a monoisotopic mass of 191.058 g/mol . uni.lu Predicted mass spectrometry data indicates the expected m/z values for various adducts that could be observed in an experiment. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.06552 |

| [M+Na]⁺ | 214.04746 |

| [M-H]⁻ | 190.05096 |

| [M]⁺ | 191.05769 |

In electron ionization (EI) mass spectrometry of the isomeric 5-methoxy-1H-indole-2-carboxylic acid, the molecular ion peak [M]⁺ is observed with high relative intensity. nist.gov A prominent fragment peak is often seen corresponding to the loss of a carboxyl group (M-COOH), which for this class of compounds would be at m/z 146.

Crystallographic Insights into this compound (Generalizing from Polymorphism Studies on 5-Methoxy-1H-Indole-2-Carboxylic Acid)

While specific crystallographic data for this compound is not available, extensive studies on the isomeric 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) provide a robust framework for understanding the expected solid-state behavior, including crystal packing, polymorphism, and intermolecular interactions. mdpi.comnih.gov

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on MI2CA have revealed detailed structural information. For example, a recently discovered polymorph of MI2CA crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comnih.gov The analysis of this structure shows that the indole ring and the carboxylic acid group are nearly coplanar, a common feature in such compounds that facilitates extensive hydrogen bonding and π-π stacking interactions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. Methoxyindole carboxylic acids, such as MI2CA, have been shown to exhibit polymorphism. mdpi.comnih.gov At least two polymorphs of MI2CA have been characterized, differing primarily in their hydrogen-bonding networks. mdpi.com One polymorph features the classic carboxylic acid cyclic dimer motif, while another forms extended ribbons through a combination of O–H···O and N–H···O hydrogen bonds. mdpi.com This highlights the subtle interplay of intermolecular forces that can be manipulated in crystal engineering to produce materials with different physical properties. The potential for polymorphism in this compound is therefore high, driven by the versatile hydrogen-bonding capabilities of the carboxylic acid and indole N-H groups.

The crystal structures of indole carboxylic acids are dominated by a network of intermolecular interactions.

π-π Stacking: The planar aromatic indole ring system facilitates π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the cohesive energy of the crystal. In the crystal structures of related compounds, molecular layers formed by hydrogen-bonded networks are often stacked, with interlayer distances indicative of π-π interactions.

Computational Chemistry for Structural Elucidation and Energetic Conformations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data, predicting molecular properties, and exploring conformational landscapes.

DFT calculations have been successfully applied to study the structure and properties of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.comnih.gov Such calculations, often using functionals like ωB97X-D with basis sets such as 6-31++G(d,p), can accurately predict molecular geometries (bond lengths and angles) that are in close agreement with experimental data from X-ray diffraction. mdpi.com

Furthermore, DFT can be used to calculate vibrational frequencies. These theoretical frequencies can then be compared with experimental IR and Raman spectra to provide a detailed assignment of the observed vibrational bands. mdpi.com For instance, calculations on MI2CA dimers and trimers have helped to accurately assign the N-H and O-H stretching modes involved in different types of hydrogen bonds, confirming the interpretations drawn from experimental spectra. mdpi.com These computational approaches would be equally valuable for elucidating the structural and spectroscopic properties of this compound.

In-depth Analysis of this compound Reveals Limited Conformational and Dynamic Simulation Data

A comprehensive review of available scientific literature reveals a significant gap in the conformational analysis and molecular dynamics simulation data specifically for the chemical compound this compound. While research into related indole derivatives is prevalent, detailed studies focusing on the specific spatial arrangement and dynamic behavior of this particular isomer are notably absent from public-domain research.

Scientific investigation into the conformational preferences and molecular dynamics of a compound is crucial for understanding its chemical reactivity, biological activity, and material properties. Such studies typically involve computational chemistry methods, including quantum mechanics calculations and molecular dynamics simulations, to predict the most stable three-dimensional structures and their fluctuations over time.

While direct research on this compound is scarce, extensive studies have been conducted on its isomer, 5-methoxy-1H-indole-2-carboxylic acid. These studies have identified different polymorphic forms and have detailed the influence of intermolecular forces, such as hydrogen bonding, on the crystal structure. mdpi.comnih.gov For instance, research has shown that interactions between the NH groups of the indole rings and adjacent methoxy groups, as well as C–H⋯O contacts, play a significant role in the spatial arrangement of the molecules of the 2-carboxylic acid isomer. mdpi.comnih.gov

Furthermore, molecular dynamics simulations have been employed to study various derivatives of 5-methoxy-indole carboxylic acids to understand their interactions with biological targets. researchgate.netnih.gov These simulations provide insights into how modifications to the core indole structure can affect the binding affinity and inhibitory potency of these compounds. nih.gov

However, it is critical to emphasize that these findings pertain to isomers and derivatives of the requested compound. Due to the specific positioning of the carboxylic acid group at the 4-position of the indole ring in this compound, its conformational landscape and dynamic properties are expected to be distinct from those of its isomers. The electronic and steric effects of the substituent at this position would lead to unique intramolecular and intermolecular interactions, which can only be elucidated through dedicated conformational analysis and molecular dynamics simulations.

The absence of such specific data for this compound highlights an area ripe for future research. Such studies would be invaluable for a complete understanding of the structure-property relationships within this class of indole derivatives and could pave the way for their potential applications in various scientific fields.

Biological Activity Investigations of 5 Methoxy 1h Indole 4 Carboxylic Acid Derivatives in Vitro and Preclinical Models

Neuropharmacological Activities of Methoxyindole Carboxylic Acid Derivatives

The indole (B1671886) nucleus is a core structure in many biologically active compounds, and its derivatives are being extensively studied for their potential to treat complex neurodegenerative diseases. ontosight.ai Research into methoxyindole carboxylic acid derivatives has revealed significant neuropharmacological potential, including neuroprotection, modulation of synaptic plasticity, and enzyme inhibition.

Oxidative stress is a key pathological feature in many neurodegenerative disorders, leading to neuronal damage and death. Consequently, the neuroprotective potential of new compounds is often evaluated in cellular models that mimic these conditions. Derivatives of 5-methoxyindole (B15748) carboxylic acid have demonstrated notable protective effects in such models.

Specifically, certain benzaldehyde (B42025) hydrazone derivatives of 5-methoxyindole-2-carboxylic acid (5MICA) have shown strong neuroprotective effects. researchgate.net Studies utilizing human neuroblastoma SH-SY5Y cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress found that the dihydroxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde (B30951) derivatives were particularly effective. researchgate.net Similarly, these compounds exhibited neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat brain synaptosomes, a common in vitro model for Parkinson's disease. researchgate.net Further investigations on arylhydrazone derivatives confirmed potent neuroprotective effects, in some cases outperforming reference compounds like melatonin (B1676174) and rasagiline (B1678815) in in vitro experiments. mdpi.com Indole-based inhibitors have also shown the ability to protect PC12 cells from oxidative stress induced by 6-hydroxydopamine and rotenone. nih.gov In H₂O₂-stimulated SH-SY5Y cells, which can induce a nearly 50% reduction in cell viability, various indole derivatives have been shown to significantly reduce cell mortality and preserve viability. nih.gov

| Derivative Type | Model System | Observed Effect | Source |

|---|---|---|---|

| Dihydroxybenzaldehyde hydrazone of 5MICA | H₂O₂-induced stress in SH-SY5Y cells | Strong neuroprotective effect | researchgate.net |

| 2-hydroxy-4-methoxybenzaldehyde hydrazone of 5MICA | H₂O₂-induced stress in SH-SY5Y cells | Strong neuroprotective effect | researchgate.net |

| Dihydroxybenzaldehyde hydrazone of 5MICA | 6-OHDA-induced neurotoxicity in rat brain synaptosomes | Demonstrated neuroprotection | researchgate.net |

| Arylhydrazone derivative (with 3,4-dihydroxy group) | In vitro models | Potent neuroprotective effects, outperforming melatonin and rasagiline | mdpi.com |

| Various Indole Derivatives | H₂O₂-induced stress in SH-SY5Y cells | Significantly reduced cell mortality | nih.gov |

Long-term potentiation (LTP) is a form of synaptic plasticity crucial for learning and memory. The enhancement of LTP is a desirable characteristic for potential cognitive-enhancing and neuroprotective agents. The parent compound, 5-methoxyindole-2-carboxylic acid (MI2CA or 5MICA), has been identified as a promising agent in this regard. nih.gov Studies have provided convincing evidence that MI2CA can enhance long-term potentiation. nih.gov It has been shown to improve LTP in preclinical models, suggesting a beneficial action against the functional deficits associated with conditions like ischemic stroke. researchgate.netmdpi.com This foundational activity of the core molecule provides a strong rationale for the exploration of its derivatives as potential modulators of synaptic plasticity.

Monoamine oxidase-B (MAO-B) is an enzyme that degrades neurotransmitters, including dopamine (B1211576). Its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. nih.gov Selective MAO-B inhibitors are also being investigated for other neurodegenerative conditions like Alzheimer's disease. rsc.org

Arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have been identified as significant inhibitors of human recombinant MAO-B. researchgate.netmdpi.com The inclusion of an arylhydrazone moiety, particularly in combination with hydroxy and methoxy (B1213986) substituents, appears to confer potent MAO-B inhibitory activity alongside neuroprotective and antioxidant properties. mdpi.com Molecular docking studies have supported these findings, confirming an optimal fit of these derivatives into the flat hydrophobic cavity of the MAO-B enzyme. mdpi.com Further research into N-substituted indole-based analogues has led to the development of highly potent and selective MAO-B inhibitors, with some derivatives showing competitive inhibition and IC₅₀ values in the sub-micromolar and even nanomolar range. researchgate.netresearchgate.net For instance, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was found to have a remarkable MAO-B inhibitory activity with a competitive mode of inhibition. researchgate.net

| Compound/Derivative Series | MAO-B IC₅₀ Value | Selectivity Index (SI) | Source |

|---|---|---|---|

| Arylhydrazone derivative of 5MICA | Significant Inhibition (value not specified) | Not specified | mdpi.com |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (NTZ-1010) | Subnanomolar range | Highly selective | researchgate.net |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | 0.78 µM | > 120 | researchgate.net |

| Compound 4b (Indole-based analogue) | 1.65 µM | > 60 | researchgate.net |

Antioxidant Properties and Radical Scavenging Capabilities

The ability to neutralize harmful reactive oxygen species (ROS) is a critical component of neuroprotection. Indole derivatives have been widely investigated for these properties, with many demonstrating significant antioxidant and radical scavenging activities. nih.govderpharmachemica.comnih.gov

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can cause damage to cell membranes and produce toxic byproducts. mdpi.com The inhibition of this process is a key measure of antioxidant efficacy. Studies have shown that a series of benzaldehyde hydrazone derivatives of 5-methoxyindole-2-carboxylic acid effectively suppressed iron-induced lipid peroxidation. researchgate.net An arylhydrazone derivative containing a 3,4-dihydroxy functional group demonstrated a prominent capacity to suppress lipid peroxidation, with a potency higher than that of the standard antioxidants melatonin and Trolox. mdpi.com Administration of the parent compound, MICA, has also been associated with decreased lipid peroxidation in preclinical models. nih.gov

Directly scavenging reactive oxygen species is a primary mechanism of antioxidant defense. The radical scavenging properties of 5-methoxyindole carboxylic acid derivatives have been quantified using various in vitro assays.

A study on two specific hydrazone derivatives—the 3,4-dihydroxybenzaldehyde (B13553) hydrazone and a 2-methoxy-4-hydroxyphenyl hydrazone of 5MICA—evaluated their ability to scavenge hypochlorite (B82951) ions and superoxide (B77818) anions using a luminol-enhanced chemiluminescence method. researchgate.netmdpi.com Both compounds were effective at decreasing superoxide anions produced by a potassium superoxide (KO₂) system. researchgate.netmdpi.com The 3,4-dihydroxy-substituted (catechol) derivative demonstrated particularly excellent radical scavenging properties across all model systems. researchgate.netmdpi.com This superior activity is often attributed to the ortho-dihydroxy configuration of the phenyl ring, which enhances hydrogen atom transfer capabilities. mdpi.com

| Compound | Concentration | Effect on Superoxide Anion (KO₂ system) | Source |

|---|---|---|---|

| 3,4-dihydroxy-substituted hydrazone of 5MICA | 5 µM | Potent scavenging; decreased scavenging index to 53% | mdpi.com |

| mono-hydroxy mono-methoxy indole hydrazone of 5MICA | < 5 µM | No significant scavenging potential observed | mdpi.com |

Role in Modulating Oxidative Damage on Biological Molecules (e.g., Lecithin, Deoxyribose)

Derivatives of indole carboxylic acid have demonstrated a capacity to modulate oxidative stress, a key factor in various pathologies. Research into 5-methoxyindole-2-carboxylic acid (MICA), a related compound, has shown that its inhibition of the enzyme dihydrolipoamide (B1198117) dehydrogenase can activate the Nrf2 signaling pathway. nih.gov This activation leads to the upregulation of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1), suggesting a mechanism for combating oxidative stress. nih.gov The neuroprotective properties of 5-methoxyindole-2-carboxylic acid (MI2CA) have also been linked to a reduction in oxidative stress. mdpi.com Conversely, under specific conditions, other derivatives like the soluble eumelanin (B1172464) precursor 5,6-dihydroxy-indole-2-carboxylic acid (DHICA) can enhance oxidative damage in human keratinocyte DNA when exposed to UVA irradiation. nih.gov

Antiproliferative and Anticancer Activities of Indole Carboxylic Acid Conjugates

Indole carboxylic acid derivatives are recognized as a privileged scaffold in the development of anticancer agents. mdpi.com A variety of conjugates have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.govnih.gov Studies have shown that conjugates of indole-3-acrylic acid and indole-3-carboxylic acid can exhibit remarkable growth inhibition against panels of human hematological and solid tumor cell lines. nih.gov For instance, certain indole-6-carboxylic acid derivatives have been designed as multi-target agents, showing potent antiproliferative activity by targeting key receptors in cancer progression like EGFR and VEGFR-2. nih.govresearchgate.net The structure-activity relationship studies of these compounds indicate that the presence of an aryl or heteroaryl fragment attached to a linker is a requirement for anti-tumor activity. nih.gov Furthermore, research has demonstrated that indole-3-carboxylic acid can enhance the anti-cancer potency of conventional chemotherapy drugs like doxorubicin, particularly in colorectal cancer cells, by promoting cellular senescence and growth arrest. researchgate.net

Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, A549, HCT)

The antiproliferative effects of indole carboxylic acid derivatives have been quantified in various human cancer cell lines. Novel 5-hydroxyindole-3-carboxylic acids and their esters have shown significant cytotoxic effects against the MCF-7 breast cancer cell line, with some ester derivatives demonstrating half-maximal effective concentrations (EC₅₀) below 10 µM, while showing no significant toxicity to normal human dermal fibroblast cells. nih.gov In lung carcinoma, a methoxy-substituted indole curcumin (B1669340) derivative was evaluated for its anticancer activity against the A549 cell line, showing an IC₅₀ value of 15 μM. nih.gov Similarly, newly synthesized indole-6-carboxylic acid derivatives were cytotoxic to the HCT-116 colon cancer cell line. nih.gov The broad applicability of the indole scaffold is further evidenced by the activity of indole-3-carboxylic acid conjugates against a sub-panel of breast cancer cell lines, with GI₅₀ values ranging from <0.01 to 0.30 μM. nih.gov

Table 1: Cytotoxicity of Selected Indole Derivatives in Various Cancer Cell Lines This is an interactive table. You can sort and filter the data.

| Compound Class | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Methoxy-substituted indole curcumin | A549 (Lung) | IC₅₀ | 15 | nih.gov |

| 5-hydroxyindole-3-carboxylic acid ester (5d) | MCF-7 (Breast) | EC₅₀ | 4.7 | nih.gov |

| Indole-3-carboxylic acid conjugate (7a) | Breast Cancer Sub-panel | GI₅₀ | <0.01-0.30 | nih.gov |

| Indole-6-carboxylic acid derivatives | HCT-116 (Colon) | Cytotoxic | - | nih.gov |

| Indole-3-acrylic acid conjugate (7j) | Leukemia Sub-panel | GI₅₀ | 0.03-0.30 | nih.gov |

Anti-inflammatory Efficacy of Related Indole Derivatives

The indole nucleus is a core structure in several potent anti-inflammatory agents, most notably the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933). nih.gov The therapeutic potential of indole derivatives stems from their ability to modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways. nih.govisfcppharmaspire.com Research has led to the synthesis of novel indole derivatives with significant anti-inflammatory properties. For example, hybrid molecules containing both imidazole (B134444) and indole nuclei were found to reduce leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in preclinical models. nih.gov Similarly, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide-stimulated cells. rsc.org The versatility of the indole scaffold allows for substitutions at various positions, which can modulate the anti-inflammatory activity of the resulting compounds. researchgate.net

Enzyme Modulation and Inhibition (e.g., Dihydrolipoamide Dehydrogenase, NAD(P)H:quinone oxidoreductase 1)

Specific derivatives of 5-methoxy-indole carboxylic acid have been identified as potent modulators of key cellular enzymes. 5-Methoxyindole-2-carboxylic acid (MICA) is a well-established inhibitor of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH). nih.govnih.gov DLDH is a critical component of several mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex. nih.gov Inhibition of DLDH by MICA has been shown to activate the Nrf2 signaling pathway, which in turn upregulates antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov

Separately, the compound 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) has been developed as a specific, mechanism-based inhibitor of NQO1. nih.gov This enzyme is found to be upregulated in several solid tumors, including pancreatic cancer. nih.govresearchgate.net Inhibition of NQO1 in pancreatic cancer cells by ES936 suppressed the malignant phenotype and induced growth inhibition, suggesting that mechanism-based inhibitors of NQO1 could be useful therapeutic agents for cancer treatment. nih.gov

Other Investigated Biological Activities (e.g., Antidiabetic Potential, Antimicrobial Properties)

The therapeutic potential of 5-methoxy-indole carboxylic acid and its relatives extends beyond anti-inflammatory and anticancer applications.

Antidiabetic Potential: 5-Methoxyindole-2-carboxylic acid (MICA) is recognized as a potent hypoglycemic agent due to its ability to inhibit gluconeogenesis in the liver. nih.govresearchgate.net This activity is linked to its role as an inhibitor of mitochondrial dihydrolipoamide dehydrogenase. nih.gov Historical studies from the 1960s and 1970s tested MICA for its antidiabetic effects and noted a pronounced glucose-lowering ability. nih.govresearchgate.net More recent analyses suggest that MICA and its derivatives warrant re-exploration for their potential in treating diabetes. mdpi.comresearchgate.net

Antimicrobial Properties: The indole scaffold is a versatile pharmacophore that is also associated with antimicrobial activity. researchgate.net Various indole derivatives have been found to possess a wide spectrum of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.net For instance, methanolic extracts of the plant Haloxylon stocksii, which contains various bioactive compounds, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacterial strains. mdpi.com

Mechanistic Elucidation of 5 Methoxy 1h Indole 4 Carboxylic Acid Derivatives Preclinical

Identification of Key Molecular Targets and Signaling Pathways

Derivatives of the indole (B1671886) carboxylic acid scaffold have been shown to interact with a variety of molecular targets, influencing critical signaling pathways involved in pathophysiology.

Enzyme Inhibition : A significant target for indole derivatives is the epidermal growth factor receptor (EGFR), a transmembrane molecule that regulates cell proliferation, apoptosis, and survival. nih.govtandfonline.com Overactivity of EGFR is implicated in numerous human cancers. nih.govtandfonline.com Certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, derived from a related indole-2-carboxylic acid core, have demonstrated potent inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme. tandfonline.comresearchgate.net Another enzyme target is the mammalian 15-lipoxygenase (ALOX15), a lipid-peroxidizing enzyme involved in inflammation and cancer. nih.govsemanticscholar.org

Apoptosis Regulation : The anti-apoptotic proteins of the BCL-2 family are key regulators of cell survival and are frequently overexpressed in cancer cells. Indole-based derivatives have been investigated for their ability to modulate these proteins, thereby promoting programmed cell death. nih.gov

Neuroprotection : In the context of neurological disorders, 5-methoxyindole-2-carboxylic acid (MICA), an isomer of the title compound, has been shown to potentially target mitochondrial dihydrolipoamide (B1198117) dehydrogenase. researchgate.net This enzyme plays a role in cellular energy metabolism, and its modulation can lead to neuroprotective effects by reducing oxidative stress. researchgate.net

Ligand-Receptor Binding Dynamics and Interaction Studies

The interaction of indole derivatives with specific receptors is a key aspect of their mechanism of action. The indole structure is similar to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), making serotonin receptors a logical area of investigation. nih.gov

Serotonin Receptors : The indole alkaloid geissoschizine methyl ether, which shares the core indole structure, has been shown to bind to multiple 5-HT receptor subtypes. nih.gov Studies on 5-methoxytryptamine (B125070) derivatives have demonstrated agonist properties at the 5-HT4 receptor subtype, indicating that the 5-methoxyindole (B15748) scaffold can effectively interact with this receptor class. nih.gov The specific binding dynamics of 5-methoxy-1H-indole-4-carboxylic acid itself with various serotonin receptors remain an area for more detailed investigation. Tryptamine, a foundational indole compound, is known to act as a serotonin receptor agonist. wikipedia.org

Farnesoid X Receptor (FXR) : FXR is a nuclear receptor activated by bile acids that plays a central role in regulating bile acid, lipid, and glucose metabolism. nih.govmdpi.comwikipedia.org As a ligand-activated transcription factor, FXR's function is dictated by conformational changes in its ligand-binding domain (LBD) upon binding to a ligand. nih.gov While bile acids are the natural ligands, various synthetic and natural compounds are being explored as FXR modulators. researchgate.net The potential for indole carboxylic acid derivatives to act as ligands for FXR is an emerging area of interest, given the receptor's importance in metabolic and liver diseases. nih.govmdpi.com

Modulatory Effects on Cellular Processes

Preclinical studies have highlighted the significant impact of this compound derivatives on fundamental cellular processes, particularly cell proliferation and apoptosis.

Inhibition of Cell Proliferation : A range of indole derivatives have demonstrated potent anti-proliferative effects across various cancer cell lines. nih.gov For example, novel 5-hydroxyindole-3-carboxylic acid esters have shown cytotoxicity against MCF-7 breast cancer cells. nih.govresearchgate.net In one study, a derivative containing a 4-methoxy group was identified as the most potent compound, with a half-maximal effective concentration (EC50) of 4.7 µM. nih.govresearchgate.net Similarly, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides exhibited high antiproliferative activity, with GI50 values (concentration for 50% of maximal inhibition of cell proliferation) as low as 29 nM. researchgate.net

Induction of Apoptosis : Beyond halting proliferation, many indole derivatives actively induce apoptosis, or programmed cell death. This is often achieved by modulating key proteins in the apoptotic cascade. For instance, the most active 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives were found to significantly increase the levels of pro-apoptotic proteins Caspase-3, Caspase-8, and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2 in pancreatic cancer cells. nih.govtandfonline.comresearchgate.net This shift in the balance of pro- and anti-apoptotic factors pushes the cell towards self-destruction, a desirable outcome in cancer therapy. nih.gov

The table below summarizes the antiproliferative activity of selected indole derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 5d | 5-hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | EC50 | 4.7 µM | nih.gov |

| 5f | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Multiple | GI50 | 29-47 nM | researchgate.net |

| 5g | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Multiple | GI50 | 29-47 nM | researchgate.net |

Investigation of Pharmacological Mode of Action

The pharmacological effects of this compound derivatives are mediated through specific modes of action at the molecular level, including enzyme inhibition and allosteric modulation.

Enzyme Inhibition : As discussed, a primary mode of action for many indole derivatives is the direct inhibition of key enzymes. For example, certain derivatives act as potent inhibitors of EGFRWT and EGFRT790M. tandfonline.comresearchgate.net The inhibitory concentration (IC50) values against the mutant EGFRT790M for the most effective compounds were found to be as low as 9.5 nM and 11.9 nM, which is comparable to the reference drug osimertinib. researchgate.net This direct inhibition blocks the downstream signaling pathways that promote cancer cell growth and survival. tandfonline.com

Allosteric Activation and Inhibition : Some indole derivatives exhibit a more complex mode of action known as allosteric inhibition. This has been observed in the interaction with the enzyme ALOX15. nih.govsemanticscholar.org In this mechanism, the inhibitor does not bind to the enzyme's active site where the substrate normally binds, but to a separate, allosteric site. semanticscholar.org This binding induces a conformational change in the enzyme that alters the structure of the active site, thereby inhibiting its catalytic activity in a substrate-specific manner. nih.govsemanticscholar.org This mode of action can offer greater specificity and a different pharmacological profile compared to direct competitive inhibitors.

The table below presents the enzyme inhibitory activity of selected indole derivatives.

| Compound ID | Target Enzyme | Inhibition Metric | Value | Reference |

| 5f | EGFRT790M | IC50 | 9.5 ± 2 nM | researchgate.net |

| 5g | EGFRT790M | IC50 | 11.9 ± 3 nM | researchgate.net |

| 5d | EGFRWT | IC50 | 85 ± 5 nM | researchgate.net |

| Indole Derivative 1 | ALOX15 (with Linoleic Acid) | IC50 | 0.04 µM | nih.gov |

| Indole Derivative 1 | ALOX15 (with Arachidonic Acid) | IC50 | 3.9 µM | nih.gov |

Role of Molecular Structure in Mediating Specific Biological Responses

Structure-activity relationship (SAR) studies are fundamental to understanding how the specific chemical structure of a molecule dictates its biological activity. For indole derivatives, modifications at various positions on the indole ring and its substituents have profound effects on their pharmacological profiles.

Influence of Substituents on the Indole Ring : The nature and position of substituent groups on the indole core are critical. For instance, in a series of 5-hydroxyindole-3-carboxylic acid derivatives, it was found that electron-donating groups in the para position of a phenyl group attached to the indole nitrogen generally resulted in better cytotoxic activity. nih.gov Specifically, a p-methoxy phenyl group conferred greater potency than a benzyl (B1604629) or p-methyl benzyl group. researchgate.net

Impact of the Carboxylic Acid Group : The carboxylic acid moiety is a key functional group that influences the molecule's properties. In studies of 5-methoxyindole-2-carboxylic acid, the O-H and N-H groups of the carboxylic acid and indole ring, respectively, are crucial for forming intermolecular hydrogen bonds that define the crystal structure and can influence receptor binding. mdpi.com The specific interactions can differ based on the arrangement, with the hydrogen bond acceptor being either the oxygen of the methoxy (B1213986) group or the oxygen of the carboxylic group, leading to different structural polymorphs. mdpi.com

Positional Isomerism : The relative positions of the methoxy and carboxylic acid groups on the indole ring are also vital. While the title compound is this compound, much of the available research focuses on isomers like 5-methoxy-1H-indole-2-carboxylic acid researchgate.netmdpi.com or 5-hydroxy-1H-indole-3-carboxylic acid. nih.gov These subtle changes in the substitution pattern can lead to significant differences in molecular targets and biological effects, as seen in the neuroprotective activities of the 2-carboxylic acid isomer versus the anticancer activities of the 3-carboxylic acid derivatives. researchgate.netnih.gov SAR studies on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles showed that replacing an 8-methoxy group with a hydrogen or methyl group retained efficacy, highlighting the nuanced role of such substitutions. acs.org

Structure Activity Relationship Sar Studies for 5 Methoxy 1h Indole 4 Carboxylic Acid Derivatives

Systemic Modification of Substituents on the Indole (B1671886) Ring and Carboxylic Acid Moiety

Systematic modifications of the 5-methoxy-1H-indole-4-carboxylic acid scaffold have revealed critical relationships between the nature and position of substituents and the resulting biological activity. The indole ring is electron-rich, and the presence of a methoxy (B1213986) group further enhances its reactivity and potential for biological interactions. chim.it

Research into various indole-carboxylic acid derivatives has shown that both the indole skeleton and the carboxylic acid moiety are amenable to extensive structural variations to optimize activity. For instance, in the development of dual inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), modifications were made at the 6 and 7-positions of the indole ring, as well as on the indole NH group and the 2-carboxyl group. sci-hub.se It was found that adding a 6-acetamido or 6-ethylamine group was favorable for increasing inhibitory activity, potentially by forming hydrogen bonds with the target enzymes. sci-hub.se

Further studies on indolyl-pyridinyl-propenones demonstrated the importance of the 5-methoxy group for specific anticancer mechanisms. nih.gov The strategic placement of substituents can dramatically alter both the potency and the mode of action of the resulting compounds. nih.gov Similarly, in the context of HIV-1 fusion inhibitors, adding various small nonpolar, bulky, or polar substituents to different parts of a complex bis-indole structure had significant and varied effects on binding affinity and antiviral potency. nih.gov For example, adding a carboxylate or amide group as a meta substituent on an attached phenyl ring (Ring D) improved binding affinity but resulted in significantly reduced activity against fusion. nih.gov Conversely, methyl or ethyl esters at the same position led to enhanced fusion inhibitory activity. nih.gov

The carboxylic acid group itself is a key site for modification. It can be converted to esters, amides, or other bioisosteres to modulate properties like potency, solubility, and metabolic stability. nih.gov In a series of 5-hydroxyindole-3-carboxylic acid derivatives designed for cytotoxic effects against breast cancer cells, ester derivatives were synthesized from various linear, cyclic, and aromatic amines. An ester derivative featuring a 4-methoxy group on the amine portion was identified as the most potent compound. semanticscholar.org This highlights that modifications distant from the core indole ring can have a profound impact on biological outcomes.

Table 1: Effect of Substitutions on Biological Activity of Indole Derivatives This table is interactive and can be sorted by clicking on the headers.

| Parent Scaffold | Position of Modification | Substituent | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid | 6-position | Acetamido group | Favorable for IDO1/TDO inhibition | sci-hub.se |

| Indole-2-carboxylic acid | 6-position | Ethylamine group | Stronger IDO1/TDO inhibition | sci-hub.se |

| Indolyl-pyridinyl-propenone | 5-position | Methoxy group | Induction of methuosis (non-apoptotic cell death) | nih.gov |

| Bis-indole | Ring D (meta-position) | Carboxylic acid | Improved binding affinity, reduced fusion activity | nih.gov |

| Bis-indole | Ring D (meta-position) | Methyl/Ethyl ester | Enhanced fusion inhibitory activity | nih.gov |

| 5-hydroxyindole-3-carboxylic acid | Ester modification | 4-methoxy aniline | Most potent cytotoxicity against MCF-7 cells | semanticscholar.org |

Positional Isomerism and its Influence on Biological Activity

The position of functional groups, including the carboxylic acid and methoxy substituents, on the indole ring is a critical determinant of biological activity. The isomeric placement of these groups can lead to vastly different pharmacological profiles, likely due to altered binding orientations within target receptors or enzymes.

A striking example of this is seen in the study of methoxy-substituted indolyl-pyridinyl-propenones. Shifting the methoxy group from the 5-position to the 6-position caused a complete switch in the mechanism of cell death, from inducing methuosis to causing microtubule disruption. nih.gov This suggests that the 6-methoxy isomer may be a prototype for a new class of mitotic inhibitors. nih.gov

The position of the carboxylic acid group itself is also fundamentally important. While this article focuses on the 4-carboxylic acid derivative, much research has been conducted on indole-2-carboxylic acid and indole-3-carboxylic acid derivatives.

Indole-2-carboxylic acid derivatives have been explored as HIV-1 integrase inhibitors. nih.govrsc.org The indole nucleus of these compounds was observed to chelate with two Mg²⁺ ions in the active site of the integrase enzyme. nih.govrsc.org Structural optimizations, including the addition of a halogenated benzene (B151609) ring at the C6 position, were shown to markedly improve inhibitory effects. nih.gov

Indole-3-carboxylic acid derivatives have been synthesized and evaluated for antibacterial and anthelmintic activities. researchgate.net In these studies, derivatives containing dipeptide units showed potent activity, suggesting that the 3-position is a suitable anchor point for larger substituents designed to interact with biological targets. researchgate.net

Indole-6-carboxylic acid derivatives have been investigated as multi-target antiproliferative agents, with some showing promise in inhibiting cancer cell lines. researchgate.net

Impact of Hydrazone or other Hybrid Modifications on Pharmacological Profiles

Creating hybrid molecules by incorporating other pharmacologically active moieties, such as hydrazones, onto the 5-methoxy-indole-carboxylic acid scaffold is a common strategy to develop novel therapeutic agents with enhanced or entirely new pharmacological profiles. Hydrazones derived from indole carboxylic acids have shown significant potential, particularly as antioxidants.

A study focused on two 5-methoxyindole-2-carboxylic acid-derived hydrazones investigated their neuropharmacological interest and radical scavenging properties. mdpi.comresearchgate.net These compounds were synthesized by condensing the hydrazide of 5-methoxy-indole-2-carboxylic acid with substituted benzaldehydes. mdpi.com The resulting arylhydrazones were evaluated for their ability to scavenge hypochlorite (B82951) ions and modulate oxidative damage. mdpi.comresearchgate.net The 3,4-dihydroxy-substituted derivative, in particular, demonstrated excellent radical scavenging properties across multiple model systems, marking it as a lead compound for developing agents with combined neuroprotective and antioxidant effects. researchgate.net

Similarly, other research has explored N'-[(E)-(5-methoxy-1H-indol-3-yl)methylidene]benzenesulfonohydrazide as part of a library of compounds screened for antimycobacterial activity. nih.gov The hybridization of the indole core with a sulfonohydrazide moiety represents an effort to combine the biological activities of both fragments to create more potent drug candidates. nih.gov The synthesis of (E)-N'-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1-indol-3-yl) acetohydrazide and its subsequent evaluation for anti-inflammatory and analgesic activities further underscores the utility of this approach. chim.it

These hybrid modifications significantly alter the electronic and steric properties of the parent molecule. The shared –C(=O)–NH–N=CH– bridge in hydrazone derivatives creates a larger, more complex structure with different conformational possibilities and potential interaction points (e.g., hydrogen bond donors and acceptors) compared to the simple carboxylic acid, thereby expanding its pharmacological potential. mdpi.com

Table 2: Pharmacological Profiles of Hydrazone/Hybrid Derivatives This table is interactive and can be sorted by clicking on the headers.

| Parent Scaffold | Hybrid Modification | Key Substituent on Hybrid Moiety | Primary Pharmacological Profile | Reference |

|---|---|---|---|---|

| 5-methoxy-1H-indole-2-carboxylic acid | Hydrazone | 3,4-dihydroxybenzaldehyde (B13553) | Antioxidant, Radical Scavenging | mdpi.comresearchgate.net |

| 5-methoxy-1H-indole-2-carboxylic acid | Hydrazone | 4-hydroxy-2-methoxybenzaldehyde | Antioxidant, Radical Scavenging | mdpi.comresearchgate.net |

| 5-methoxy-1H-indole-3-yl | Sulfonohydrazide | Benzenesulfonyl group | Antimycobacterial | nih.gov |

| 5-methoxy-2-methyl-1-indol-3-yl | Acetohydrazide | 3-nitrobenzylidene | Anti-inflammatory, Analgesic | chim.it |

Computational Predictions and Experimental Validation in SAR Optimization

The optimization of lead compounds based on the this compound scaffold is increasingly guided by computational methods, which predict the activity of novel derivatives before their synthesis. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, work in concert with experimental validation to accelerate drug discovery.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For instance, 2D-QSAR modeling was used to recommend promising antioxidant candidates from a series of novel 1H-3-indolyl derivatives. nih.gov The subsequent in vitro testing against ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) confirmed the high antioxidant activity of the predicted compounds, with one candidate showing higher activity than the standard, ascorbic acid. nih.gov This demonstrates the power of QSAR in prioritizing synthetic efforts.

Molecular docking is another powerful computational tool that predicts how a molecule binds to the active site of a target protein. This provides insights into the specific interactions—such as hydrogen bonds and hydrophobic interactions—that are crucial for activity. In the development of EGFR inhibitors, computational docking studies were used to support enzyme inhibition results. tandfonline.com The docking simulations provided favorable dual binding modes for the most active compounds within both wild-type and mutant EGFR active sites, explaining their high potency. tandfonline.com Such studies are invaluable for understanding the molecular basis of SAR and for rationally designing next-generation inhibitors with improved affinity and selectivity.

The synergy between computational prediction and experimental validation is a cornerstone of modern SAR optimization. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic predictions are also routinely performed to ensure that potent compounds also possess favorable drug-like properties, as was done for the aforementioned EGFR inhibitors. tandfonline.com This integrated approach, combining prediction with real-world testing, allows for a more efficient exploration of chemical space and a more rapid progression of promising indole derivatives from initial hits to optimized lead compounds. nih.govresearchgate.net

Preclinical Pharmacological Assessment of 5 Methoxy 1h Indole 4 Carboxylic Acid Analogues

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Evaluation

In vitro ADME studies are fundamental to predicting a drug's behavior in a living organism. These assays provide early insights into a compound's potential for success, helping to identify candidates with favorable pharmacokinetic characteristics. nuvisan.comthesciencein.org

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. researchgate.net This parameter is typically assessed using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.comspringernature.com Liver S9 fractions, which contain both microsomal and cytosolic enzymes, can also provide a more comprehensive metabolic profile. semanticscholar.org The goal is to measure the rate at which the parent compound is broken down, which allows for the calculation of parameters like intrinsic clearance (Clint) and half-life (T1/2). nuvisan.comresearchgate.net

Studies on various indole (B1671886) carboxamide analogues have demonstrated the utility of these assays. For instance, a series of Trifluoromethoxyphenyl indole-5-carboxamide analogues were found to have a favorable ADME profile, exhibiting minimal clearance when incubated with human liver microsomes. thesciencein.orgthesciencein.org This low clearance suggests good metabolic stability, a desirable characteristic for a drug candidate. thesciencein.org

Table 1: Metabolic Stability of Selected Indole Analogues Data based on findings for related analogue classes.

| Compound Class | Test System | Result | Implication | Reference |

|---|---|---|---|---|

| Trifluoromethoxyphenyl indole-5-carboxamide analogues | Human Liver Microsomes | Minimal Clearance | Favorable metabolic stability | thesciencein.orgthesciencein.org |

A drug's ability to cross biological membranes to reach its target site is crucial for its efficacy. For compounds targeting the central nervous system (CNS), permeability across the blood-brain barrier (BBB) is of paramount importance. nih.gov In vitro models, such as cell monolayers (e.g., MDCK-pHaMDR or hCMEC/D3 cells), are widely used to predict BBB penetration. nih.govnih.gov These models measure the apparent permeability coefficient (Papp) of a compound. nih.gov

Research on various indole alkaloids has provided specific data on their BBB permeability. A study using the MDCK-pHaMDR cell monolayer model evaluated six different indole alkaloids, revealing a range of permeability from moderate to high. nih.gov For example, isorhynchophylline (B1663542) and isocorynoxeine (B1230319) showed high permeability, suggesting they can readily cross the BBB, while rhynchophylline (B1680612) and corynoxeine (B1451005) showed moderate permeability and were identified as substrates for P-glycoprotein efflux pumps. nih.gov Furthermore, a multifunctional 1-(phenylsulfonyl)-1H-indole hybrid was also found to effectively penetrate the BBB. nih.gov

Table 2: Blood-Brain Barrier Permeability of Six Indole Alkaloids in an In Vitro Model Data from a study on Uncariae Ramulus Cum Uncis alkaloids.

| Compound | Papp (AP→BL) (x 10-6 cm/s) | Papp (BL→AP) (x 10-6 cm/s) | Efflux Ratio | Predicted BBB Permeability | Reference |

|---|---|---|---|---|---|

| Rhynchophylline | 2.56 ± 0.21 | 5.89 ± 0.33 | 2.30 | Moderate | nih.gov |

| Isorhynchophylline | 12.31 ± 0.89 | 13.54 ± 1.02 | 1.10 | High | nih.gov |

| Corynoxeine | 3.11 ± 0.17 | 7.21 ± 0.45 | 2.32 | Moderate | nih.gov |

| Isocorynoxeine | 15.67 ± 1.13 | 17.89 ± 1.22 | 1.14 | High | nih.gov |

| Hirsutine | 10.21 ± 0.98 | 11.56 ± 0.99 | 1.13 | High | nih.gov |

| Hirsuteine | 11.89 ± 0.88 | 12.01 ± 1.05 | 1.01 | High | nih.gov |

In Vivo Efficacy in Disease Models (e.g., Animal Models of Neurodegeneration, Diabetes, Cancer)

Following promising in vitro results, the therapeutic potential of drug candidates is evaluated in relevant animal models of human diseases. These studies are essential to demonstrate proof-of-concept and to understand the compound's pharmacological effects in a complex biological system.

Indole-based compounds have shown significant efficacy in various disease models. In the field of neurodegeneration, certain multifunctional cinnamic acid-β-carboline hybrids, which contain an indole core structure, were shown to restore learning and memory function when orally administered in a mouse model of Alzheimer's disease. nih.gov Similarly, another carbamate-tryptamine hybrid demonstrated the ability to significantly enhance learning and memory in a scopolamine-induced amnesia mouse model. nih.gov

In oncology, indole derivatives have also been investigated. A study on 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, an analogue designed as an inhibitor of NAD(P)H:quinone oxidoreductase 1, demonstrated significant anti-proliferative effects and induced apoptosis in various pancreatic cancer cell lines in vitro. researchgate.net The compound also exhibited efficacy in in vivo models of human pancreatic cancer. researchgate.net

Table 3: Summary of In Vivo Efficacy for Selected Indole Analogues

| Compound Class/Analogue | Disease Model | Key Findings | Reference |

|---|---|---|---|

| Cinnamic acid-β-carbolines hybrids | Alzheimer's Disease (mouse model) | Orally administered compounds restored learning and memory function. | nih.gov |

| Carbamate-tryptamine hybrid | Scopolamine-induced amnesia (mouse model) | Significantly enhanced learning and memory. | nih.gov |

| 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | Human Pancreatic Cancer (in vivo) | Exhibited significant activity against pancreatic cancer. | researchgate.net |

Pharmacokinetic Profiling in Preclinical Species

Pharmacokinetic (PK) profiling involves studying the time course of a drug's absorption, distribution, metabolism, and excretion in a whole organism. These studies, typically conducted in preclinical species like rats or mice, are crucial for determining a drug's dosing regimen and for predicting its behavior in humans. In silico ADME predictions can often provide initial guidance, with properties like Lipinski's rule of five and Veber's rule indicating potential drug-likeness and good oral bioavailability. nih.gov

Analytical Method Development for 5 Methoxy 1h Indole 4 Carboxylic Acid

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the separation and purification of chemical compounds. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard for assessing the purity and isolating specific indole (B1671886) derivatives.

While detailed, peer-reviewed methods for the analysis of 5-methoxy-1H-indole-4-carboxylic acid are not extensively documented in publicly available literature, the analytical approaches for closely related indole carboxylic acid isomers provide a foundational framework. Purity validation for compounds in this class is typically achieved using High-Performance Liquid Chromatography (HPLC). The development of an HPLC method would involve a systematic evaluation of stationary phases (e.g., C18, C8), mobile phase compositions (typically mixtures of acetonitrile (B52724) or methanol (B129727) and water with acid modifiers like formic acid or trifluoroacetic acid), and detection wavelengths to achieve optimal separation from starting materials, intermediates, and potential degradation products.

For preparative isolation, these optimized HPLC conditions can be scaled up to larger columns, allowing for the purification of the compound for use as a reference standard or for further studies.

Quantitative Analysis Methods

Accurate quantification is essential for understanding the properties and behavior of a compound. Mass spectrometry-based assays are the preferred methods for the sensitive and specific quantitative analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful technique for this purpose. A patent application detailing the synthesis of derivatives from the methyl ester of this compound confirms the use of HPLC-MS for the characterization of subsequent products. This indicates the suitability of the technique for the analysis of the parent compound as well.

The development of a quantitative LC-MS method would involve:

Optimization of Chromatographic Separation: An HPLC method, as described in the previous section, would be developed to ensure the analyte is separated from matrix components.

Mass Spectrometry Detection: The compound would be detected using a mass spectrometer, typically with an electrospray ionization (ESI) source. The analysis would likely be performed in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

Method Validation: The method would undergo rigorous validation to establish its linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), and specificity according to established guidelines.

The table below outlines a hypothetical set of parameters for an LC-MS method, based on common practices for similar small molecules.

| Parameter | Description |

| Chromatography | |

| Instrument | High-Performance Liquid Chromatography (HPLC) system |

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative Ion Mode |

| Monitored Transition (MRM) | Precursor Ion [M-H]⁻ → Product Ion (To be determined via infusion and fragmentation studies) |

| Data Acquisition | Multiple Reaction Monitoring (MRM) for quantitative analysis or Full Scan for qualitative assessment |

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Novel 5-Methoxy-1H-Indole-4-Carboxylic Acid Analogues with Enhanced Selectivity and Efficacy

The development of this compound from a promising hit to a clinical candidate hinges on the strategic design and synthesis of analogues with optimized pharmacological profiles. Rational design, informed by structure-activity relationship (SAR) studies, is paramount for enhancing target selectivity and therapeutic efficacy.

Key strategies in the rational design of analogues include:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a critical pharmacophore that often governs solubility and interactions with biological targets. Esterification to methyl or ethyl esters can enhance cell permeability and bioavailability, potentially improving potency. Amidation, converting the acid to primary, secondary, or tertiary amides, can alter hydrogen bonding capabilities and introduce new vectors for receptor interaction.

Substitution on the Indole (B1671886) Ring: The indole scaffold offers several positions for substitution. Exploring alternatives to the 5-methoxy group, such as other alkoxy groups, halogens, or trifluoromethyl groups, can modulate the electronic properties and lipophilicity of the molecule. This can have a significant impact on binding affinity and metabolic stability.

Isomeric Scaffolds: The relative positions of the methoxy (B1213986) and carboxylic acid groups are crucial. Synthesizing and evaluating isomers, such as 5-methoxy-1H-indole-2-carboxylic acid or 5-methoxy-1H-indole-3-carboxylic acid, can provide valuable SAR data, revealing the optimal arrangement for a given biological target. For instance, studies on other indole-based compounds have shown that even slight changes in substituent positions can lead to orders-of-magnitude differences in activity.

Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres like tetrazoles. This can maintain or improve the acidic properties required for target binding while potentially enhancing metabolic stability and oral bioavailability.

The synthesis of these novel analogues can be achieved through established and innovative organic chemistry methodologies. Techniques like the Fischer or Bischler indole synthesis provide foundational pathways to the core indole structure, while modern cross-coupling reactions, such as Suzuki-Miyaura coupling, allow for the precise installation of various substituents on the aromatic rings.

| Modification Strategy | Rationale | Potential Outcome | Example Synthetic Approach |

|---|---|---|---|

| Esterification of Carboxylic Acid | Increase lipophilicity and cell membrane permeability. | Enhanced bioavailability and potency. | Fischer esterification with corresponding alcohol. |

| Amidation of Carboxylic Acid | Introduce new hydrogen bond donors/acceptors. | Improved target binding and selectivity. | Coupling with amines using reagents like HBTU. |

| Varying Ring Substituents | Modulate electronic properties and steric profile. | Optimize binding affinity and metabolic stability. | Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. |

| Bioisosteric Replacement (e.g., Tetrazole) | Mimic carboxylic acid while improving drug-like properties. | Increased metabolic stability and oral absorption. | [3+2] cycloaddition of sodium azide (B81097) to a nitrile intermediate. |

Advanced Mechanistic Studies using Omics Technologies

To fully understand the therapeutic potential of this compound and its analogues, it is crucial to elucidate their mechanism of action at a systemic level. Advanced "omics" technologies provide powerful, high-throughput tools to achieve this by capturing global changes in biological systems in response to a compound. nih.gov

Transcriptomics: This technology, primarily through RNA-sequencing (RNA-Seq), analyzes the complete set of RNA transcripts in a cell. lexogen.com By treating disease-model cells (e.g., neuronal cells for neurodegeneration) with the compound, researchers can identify all genes that are up- or down-regulated. This "gene expression signature" can reveal the biological pathways modulated by the compound. nih.govfrontiersin.org For example, if the compound upregulates genes involved in antioxidant defense, it would point towards a mechanism involving oxidative stress reduction.

Proteomics: Proteomics investigates the entire complement of proteins in a cell or tissue, including their expression levels and post-translational modifications. mdpi.com Using techniques like mass spectrometry-based quantitative proteomics, scientists can identify the specific protein targets that a compound binds to. asbmb.org Furthermore, it can reveal changes in the abundance of other proteins, providing a detailed map of the signaling pathways affected by the drug's activity. mdpi.com

Metabolomics: This field involves the comprehensive analysis of all metabolites within a biological system. By comparing the metabolic profiles of cells or organisms before and after treatment, metabolomics can reveal how the compound alters cellular metabolism. nih.gov For instance, an observed increase in ATP production could suggest the compound enhances mitochondrial function, a key factor in many diseases. This approach has been used to track changes in indole carboxylic acids and other metabolites during various processes. nih.gov

Integrated Multi-Omics: The most powerful approach involves integrating data from transcriptomics, proteomics, and metabolomics. nih.gov This systems biology approach can build comprehensive models of a drug's mechanism of action, from the initial target engagement to the ultimate physiological outcome, providing a holistic understanding that is not possible with any single technology alone.

These omics-based studies are critical for identifying predictive biomarkers of drug response and for uncovering potential off-target effects early in the drug development process.

Development of this compound as a Lead Compound for Specific Therapeutic Applications

The indole scaffold is a well-established pharmacophore in the context of several diseases, suggesting a strong rationale for developing this compound as a lead compound in specific therapeutic areas.

Neurodegenerative Diseases: Neurodegenerative disorders like Alzheimer's and Parkinson's disease are multifactorial, involving oxidative stress, neuroinflammation, and protein aggregation. asbmb.org Indole-based compounds have shown significant promise as multi-target agents against these pathologies. nih.gov

Neuroprotection and Antioxidant Activity: Related compounds such as 5-methoxy-indole-2-carboxylic acid have demonstrated potential neuroprotective properties. nih.gov Furthermore, hydrazone derivatives of 5-methoxy-indole carboxylic acid have been identified as lead compounds for development due to their excellent radical scavenging and antioxidant properties. nih.gov Developing this compound could leverage these known activities, aiming to reduce the neuronal damage caused by oxidative stress, a common hallmark of neurodegeneration.

Enzyme Inhibition: A key strategy in Alzheimer's treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Novel indole-based compounds have been designed and synthesized that show potent dual inhibitory activity against both enzymes in the nanomolar range. asbmb.org

Anti-Amyloid Aggregation: The aggregation of beta-amyloid (Aβ) peptides is a central event in Alzheimer's pathology. Specific indole derivatives have been shown to effectively inhibit the self-induced aggregation of Aβ, highlighting another potential mechanism through which this compound analogues could be therapeutic. asbmb.org

Metabolic Disorders: There is emerging evidence for the utility of indole derivatives in treating metabolic diseases like diabetes.

Diabetes: Studies have indicated that 5-methoxyindole-2-carboxylic acid and its derivatives show promising potential in the treatment of diabetes. nih.gov The specific mechanisms are still under investigation but may involve modulation of metabolic pathways or protection of pancreatic beta-cells. This provides a strong rationale to screen this compound and its analogues for anti-diabetic activity.

The development of this compound as a lead would involve rigorous preclinical testing in relevant cell-based and animal models of these diseases to validate its efficacy and mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indole Carboxylic Acids

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.gov These computational tools can be applied at virtually every stage of developing indole carboxylic acids like this compound. acs.org

Target Identification and Validation: AI algorithms can analyze vast biological datasets (including omics data) to identify and validate novel drug targets relevant to specific diseases. lexogen.com

Virtual Screening and Hit Identification: ML models can be trained on large chemical libraries to predict the biological activity of new molecules. lexogen.com This allows for the rapid virtual screening of millions of potential indole analogues against a target of interest, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. frontiersin.org These models can be optimized to generate novel indole carboxylic acid structures with desired properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Predictive Modeling (ADMET): A major cause of drug failure is poor pharmacokinetic properties or unforeseen toxicity. ML models can predict the ADMET properties of a compound based on its structure, allowing researchers to filter out candidates with a high probability of failure early in the process. frontiersin.org For example, the DeepTox tool can predict the toxicity of different compounds. frontiersin.org

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify the key molecular features that drive biological activity. This insight can guide medicinal chemists in designing more potent and selective analogues.

By leveraging AI and ML, the development pipeline for this compound can be significantly accelerated, increasing the probability of successfully translating this promising scaffold into a clinically effective therapeutic. nih.gov

| AI/ML Application | Description | Impact on Indole Carboxylic Acid Drug Discovery |

|---|---|---|

| Virtual Screening | Using computational models to screen large libraries of compounds for potential activity against a biological target. | Rapidly identifies promising this compound analogues, reducing time and cost of initial screening. |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Designs new, optimized indole scaffolds that may not be conceived through traditional methods. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound from its structure. | Prioritizes analogues with better drug-like properties and lower risk of failure in later stages. |